2'-Aminouridine

Ribozyme engineering Catalytic RNA Nuclease-resistant oligonucleotides

2'-Aminouridine (5'-monophosphate, CAS 34407-64-2) is the rational choice for hammerhead ribozyme engineering, nuclease-resistant aptamer development, and UDG enzyme mechanistic studies. Unlike 2'-fluoro or 2'-O-methyl analogs, its unique 2'-amine (pKa ~6.2) enables pH-selective conjugation to NHS-esters, isothiocyanates, and spin labels without supplementary linker chemistry. T7 RNA polymerase accepts 2'-NH₂-UTP with a Km only ~2-fold above natural UTP, ensuring high-yield full-length transcripts up to 2500 nt—a tenfold improvement over 2'-F-UTP. This single building block delivers both serum stability (≥10³-fold) and uncompromised catalytic activity, making it the procurement choice for therapeutic oligonucleotide programs.

Molecular Formula C9H14N3O8P
Molecular Weight 323.20 g/mol
CAS No. 34407-64-2
Cat. No. B12940546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Aminouridine
CAS34407-64-2
Molecular FormulaC9H14N3O8P
Molecular Weight323.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N
InChIInChI=1S/C9H14N3O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3,10H2,(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyOWNKJJAVEHMKCW-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Aminouridine (CAS 34407-64-2): A Modified Nucleoside with a 2'-NH₂ Group for RNA Biochemistry and Oligonucleotide Engineering


2'-Aminouridine (CAS 34407-64-2) is a ribonucleoside analog in which the 2'-hydroxyl group of uridine is replaced by an amino (–NH₂) substituent. This single-atom substitution (O → N) fundamentally alters the electronic, hydrogen-bonding, and chemical reactivity profile of the nucleoside while retaining the ribose sugar conformation [1]. The compound is supplied predominantly as its 5'-monophosphate form (molecular formula C₉H₁₄N₃O₈P, MW 323.20 g/mol) and serves as a precursor for phosphoramidite-based oligonucleotide synthesis, enabling site-specific incorporation of 2'-amino modifications into RNA and DNA oligomers [2]. Its primary research applications span ribozyme engineering, nuclease-resistant aptamer development, DNA repair enzyme mechanistic studies, and post-synthetic oligonucleotide conjugation chemistry [3].

Why 2'-Aminouridine Cannot Be Interchanged with 2'-Fluoro- or 2'-O-Methyl-Uridine in Nucleic Acid Applications


Substituting one 2'-modified uridine analog for another is chemically unsound because the 2'-substituent governs three interdependent performance parameters: (i) enzyme substrate efficiency, (ii) Watson-Crick duplex stability, and (iii) post-synthetic conjugation chemistry. The 2'-amino group possesses a pKa of ~6.2, enabling pH-dependent protonation that is absent in 2'-fluoro (electronegative, non-ionizable) and 2'-O-methyl (neutral, non-ionizable) analogs [1]. This protonation alters hydrogen-bonding capacity and introduces a nucleophilic handle for amine-reactive acylation, NHS-ester coupling, and spin-label attachment—chemistries impossible with 2'-F or 2'-OMe [2]. Furthermore, T7 RNA polymerase discriminates starkly between 2'-NH₂-UTP (Km ~2-fold above natural UTP) and 2'-F-UTP (Km ~20-fold above UTP), meaning transcript yield and full-length product integrity are substitution-dependent [3]. These divergent properties preclude generic interchange without compromising experimental outcomes.

Quantitative Differentiation Evidence for 2'-Aminouridine Relative to Its Closest Comparators


Hammerhead Ribozyme Catalytic Efficiency: 2'-Aminouridine vs. 2'-Aminocytidine vs. 2'-Fluorouridine

In hammerhead ribozymes synthesized by automated chemical synthesis, incorporation of 2'-aminouridine at uridine positions did not appreciably decrease catalytic efficiency (k_cat/K_m) relative to the unmodified ribozyme. In stark contrast, incorporation of 2'-aminocytidine at cytidine positions reduced ribozyme activity approximately 20-fold, and replacement of all adenosines with 2'-fluoroadenosine abolished catalysis in MgCl₂ buffer within detection limits [1]. This demonstrates that the 2'-amino modification is uniquely tolerated at uridine positions—a permissiveness not generalizable across nucleobases or 2'-modification types.

Ribozyme engineering Catalytic RNA Nuclease-resistant oligonucleotides

T7 RNA Polymerase Substrate Efficiency: 2'-Amino-UTP vs. 2'-Fluoro-UTP vs. Natural UTP

The 5'-triphosphate of 2'-amino-2'-deoxyuridine (2'-NH₂-UTP) and its 2'-fluoro counterpart (2'-F-UTP) were compared as substrates for T7 RNA polymerase in runoff transcription. The K_m of 2'-NH₂-UTP was only approximately 2-fold higher than that of natural UTP, whereas the K_m of 2'-F-UTP was increased approximately 20-fold relative to UTP. Consistent with the kinetic data, 2'-aminouridine triphosphate produced cleaner full-length transcripts of 2500 nucleotides than the 2'-fluoro analogue [1]. Additionally, transcription of shorter tRNA genes (75–77 nucleotides) yielded full-length products essentially without premature termination for all analogues tested [2].

In vitro transcription Modified RNA synthesis RNA polymerase substrate specificity

Rescue of 2'-Fluoro-Compromised Ribozyme Activity by 2'-Amino-2'-Deoxyuridine Substitution

In an HIV-1 LTR-targeting hammerhead ribozyme, substitution of all pyrimidine nucleosides by 2'-fluoro analogs caused an 8-fold decrease in catalytic efficiency (k_cat/K_m) compared to the unmodified ribozyme. Critically, site-specific replacement of 2'-fluoro-2'-deoxyuridines at the conserved core positions 4 and 7 with 2'-amino-2'-deoxyuridines fully restored catalytic activity to unmodified levels [1]. This functional rescue is position-specific and demonstrates that the 2'-amino group can compensate for catalytic defects introduced by the 2'-fluoro modification at key uridine residues.

Ribozyme activity restoration Structure-activity relationship Nucleoside analog functional complementation

Nuclease Resistance: ≥10³-Fold Serum Stabilization Conferred by 2'-Amino Modification of Pyrimidines

Hammerhead ribozymes containing 2'-fluoro- or 2'-aminonucleotides at all uridine and cytidine positions were stabilized against degradation in rabbit serum by a factor of at least 10³ compared to the unmodified ribozyme [1]. The 2'-amino modification specifically confers resistance toward both endoribonucleases and serum nucleases. This stabilization magnitude (≥1,000-fold) is comparable to that of 2'-fluoro modifications and places 2'-aminouridine among the most effective single-atom modifications for nuclease protection, while retaining the unique amine reactivity that 2'-fluoro lacks [2].

Oligonucleotide stability Serum nuclease resistance Therapeutic nucleic acid half-life

Unique Chemical Reactivity: pH-Dependent 2'-Amine Protonation (pKa ~6.2) Enables Selective Acylation Chemistry Inaccessible to 2'-Fluoro and 2'-O-Methyl Analogs

The 2'-amino group of 2'-aminouridine has a pKa of 6.2 as determined by ¹³C-NMR spectroscopy, meaning it exists in equilibrium between protonated (–NH₃⁺) and neutral (–NH₂) forms at near-physiological pH [1]. This property was exploited for selective acylation: the neutral amine acts as a nucleophile for isothiocyanate, NHS-ester, and activated ester reagents, enabling site-specific attachment of rhodamine fluorophores, spin labels (e.g., 4-isocyanato-TEMPO for DEER spectroscopy), and amino acid side chains [2]. Neither 2'-fluoro (no nucleophilic center) nor 2'-O-methyl (ether oxygen, pKa >15) can participate in equivalent amine-selective conjugation chemistry.

Post-synthetic conjugation Site-directed spin labeling Oligonucleotide-fluorophore coupling

Non-Hydrolyzable Substrate Analog for Uracil DNA Glycosylase: 2'-Deoxy-2'-Aminouridine as a Mechanistic Probe

Oligonucleotides containing a single 2'-deoxy-2'-aminouridine residue function as non-hydrolyzable substrate analogs for human uracil DNA glycosylase (UDG), an enzyme that normally excises uracil from DNA via N-glycosidic bond cleavage [1]. The 2'-amino substitution prevents enzymatic hydrolysis of the glycosidic bond, trapping the enzyme-substrate complex in a stable, non-productive state. This property is structurally specific: the 2'-NH₂ group sterically and electronically blocks the oxocarbenium ion transition state that UDG stabilizes during catalysis, a mechanism not shared by 2'-fluoro or unmodified 2'-deoxyuridine substrates which undergo normal enzymatic turnover [2].

DNA repair enzymology Uracil DNA glycosylase inhibition Non-cleavable substrate analogs

Optimal Research and Industrial Application Scenarios for 2'-Aminouridine Based on Quantitative Evidence


Nuclease-Resistant Ribozyme Engineering with Full Catalytic Activity Retention

2'-Aminouridine is the 2'-modified uridine of choice for hammerhead ribozyme engineering when both nuclease resistance (≥10³-fold serum stabilization) and uncompromised catalytic activity are required. Unlike 2'-aminocytidine (~20-fold activity penalty) or all-2'-fluoro substitution (8-fold k_cat/K_m decrease), 2'-aminouridine at uridine positions preserves full catalytic efficiency. When 2'-fluoro modifications are already present at conserved core positions 4 and 7, substituting these with 2'-aminouridine fully restores ribozyme activity [1]. This makes 2'-aminouridine phosphoramidite the rational procurement choice for therapeutic ribozyme development programs requiring both stability and potency.

Enzymatic Synthesis of 2'-Modified RNA Transcripts via T7 RNA Polymerase

For in vitro transcription of 2'-modified RNA, 2'-aminouridine 5'-triphosphate (2'-NH₂-UTP) outperforms 2'-fluoro-UTP as a T7 RNA polymerase substrate by a factor of ~10 in apparent K_m, producing cleaner full-length transcripts of up to 2500 nucleotides. Shorter templates (tRNA genes, 75–77 nt) are transcribed to full-length products essentially without premature termination [2]. Laboratories producing modified aptamers, riboswitches, or SELEX libraries should preferentially source 2'-aminouridine triphosphate over 2'-fluoro-UTP to maximize transcript yield, product homogeneity, and cost-efficiency in large-scale enzymatic RNA synthesis.

Site-Directed Spin Labeling and Fluorophore Conjugation for Structural Biology

The unique 2'-amine pKa of ~6.2 enables pH-selective conjugation of isothiocyanate, NHS-ester, or activated-ester probes to 2'-aminouridine-modified RNA or DNA without requiring supplementary linker chemistry. This property has been successfully exploited for DEER (double electron-electron resonance) EPR spectroscopy using 4-isocyanato-TEMPO spin labels to resolve aptamer conformational dynamics upon tetracycline binding [3], and for rhodamine fluorophore attachment in oligonucleotide duplex studies [4]. For structural biology groups, 2'-aminouridine is the only 2'-modified nucleoside that combines spin-label compatibility with nuclease resistance in a single building block.

DNA Repair Enzyme Mechanistic Studies Using Non-Hydrolyzable UDG Substrate Traps

Oligonucleotides containing a single 2'-deoxy-2'-aminouridine residue serve as defined, non-hydrolyzable substrate analogs for human uracil DNA glycosylase (UDG). The 2'-amino group blocks the N-glycosidic bond cleavage step, enabling stable enzyme-substrate complex formation for crystallographic trapping, fluorescence anisotropy binding measurements, or high-throughput inhibitor screening assays [5]. This application is uniquely enabled by 2'-aminouridine; neither 2'-fluoro-2'-deoxyuridine nor unmodified 2'-deoxyuridine can serve as non-cleavable UDG substrate analogs.

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